1-(Indolizin-3-yl)pentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
675139-40-9 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-indolizin-3-ylpentan-1-one |
InChI |
InChI=1S/C13H15NO/c1-2-3-7-13(15)12-9-8-11-6-4-5-10-14(11)12/h4-6,8-10H,2-3,7H2,1H3 |
InChI Key |
NOLKEBXXNWCPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C2N1C=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Indolizin 3 Yl Pentan 1 One
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 1-(indolizin-3-yl)pentan-1-one, two primary disconnection strategies are considered.
Approaches via Indolizine (B1195054) C3-Functionalization Pathways
The most direct retrosynthetic disconnection for this compound is the cleavage of the bond between the C3 position of the indolizine ring and the carbonyl carbon of the pentanoyl group. This approach simplifies the synthesis to the preparation of the indolizine nucleus and a suitable pentanoylating agent.
This strategy relies on the known reactivity of the indolizine ring, which is electron-rich and susceptible to electrophilic substitution, particularly at the C3 position. The synthesis would therefore involve an acylation reaction, such as a Friedel-Crafts acylation or a similar process, on an indolizine precursor.
Key Acylation Precursors:
| Precursor | Reagent | Reaction Type |
| Indolizine | Pentanoyl chloride/AlCl₃ | Friedel-Crafts Acylation |
| Indolizine | Valeric anhydride (B1165640) | Acylation |
| Indolizine | Pentanoic acid with coupling agent | Direct Acylation |
Approaches Involving Directed Incorporation of Pentanone Precursors
An alternative retrosynthetic strategy involves disconnecting the indolizine ring itself, while keeping the pentanone moiety attached to one of the acyclic precursors. This approach is advantageous when the desired substitution pattern on the indolizine ring is best installed during the ring-forming step. For example, a substituted pyridine (B92270) derivative bearing a pentanone-related side chain can be reacted with a suitable partner to construct the five-membered pyrrole (B145914) ring fused to the pyridine core.
This strategy often utilizes classical indolizine syntheses where one of the starting materials is tailored to contain the pentanoyl group or a precursor that can be easily converted to it.
Classical and Modern Synthetic Routes for the Indolizine Ring System Construction
The construction of the core indolizine ring system is a well-established area of heterocyclic chemistry, with both classical and modern methods available to the synthetic chemist.
Exploration of Pyridinium (B92312) Ylide Cycloaddition Reactions (e.g., [3+2] Annulation)
The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes is a cornerstone of indolizine synthesis. nih.gov In this [3+2] annulation approach, the pyridinium ylide acts as a three-atom component, and the dipolarophile provides the remaining two atoms to form the five-membered ring of the indolizine.
The pyridinium ylide is typically generated in situ from the corresponding pyridinium salt by treatment with a base. The choice of substituents on both the pyridinium salt and the dipolarophile allows for the synthesis of a wide variety of substituted indolizines. To synthesize a precursor for this compound via this method, a dipolarophile containing the pentanoyl group could be employed.
A general scheme for this reaction is as follows: A pyridine derivative reacts with an α-haloketone to form a pyridinium salt. This salt, upon treatment with a base, generates a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile.
Application of Condensation Reactions for Indolizine Core Formation
Several classical named reactions based on condensation chemistry provide access to the indolizine nucleus.
The Tschitschibabin (Chichibabin) reaction involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization induced by a base. beilstein-journals.orgd-nb.info This method is one of the simplest and most efficient routes to indolizines. d-nb.info The reaction proceeds through the formation of a pyridinium salt, which is then deprotonated to form an ylide that undergoes an intramolecular cyclization. beilstein-journals.org
The Scholtz reaction , first reported in 1912, involves the treatment of 2-methylpyridine (B31789) with acetic anhydride at high temperatures to yield an acetylated indolizine derivative after hydrolysis. jbclinpharm.orgijettjournal.org This reaction has been adapted to synthesize various indolizine derivatives.
Comparison of Condensation Reactions:
| Reaction | Key Reactants | Conditions | Notes |
| Tschitschibabin | Pyridine, α-halocarbonyl | Base-catalyzed cyclization | Versatile and efficient for a range of indolizines. beilstein-journals.orgd-nb.info |
| Scholtz | 2-Methylpyridine, Acetic anhydride | High temperature | A classical method for the synthesis of specific indolizine structures. jbclinpharm.org |
Utility of Radical Cyclization and Cross-Coupling Methodologies in Indolizine Synthesis
Modern synthetic methods, including radical cyclizations and transition-metal-catalyzed cross-coupling reactions, have expanded the toolkit for indolizine synthesis, often offering milder reaction conditions and greater functional group tolerance.
Radical-induced synthetic approaches are gaining attention due to their efficiency in constructing heterocyclic rings and forming C-C or C-X bonds.
Palladium-catalyzed reactions have proven particularly useful for the synthesis of functionalized indolizines. rsc.orgscispace.comnih.govorganic-chemistry.org These methods can involve cross-coupling of appropriately substituted pyridine and alkyne precursors, followed by a cycloisomerization cascade to form the indolizine ring. rsc.org For instance, a palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids provides a direct route to 1,3-disubstituted indolizines. rsc.org Furthermore, direct C-3 arylation and heteroarylation of the indolizine core can be achieved via palladium-catalyzed cross-coupling reactions. nih.gov
Specific Reaction Conditions and Catalytic Systems for Pentan-1-one Moiety Introduction
The introduction of the pentan-1-one moiety onto the indolizine core predominantly relies on electrophilic substitution at the electron-rich C3 position. Friedel-Crafts acylation and related coupling reactions are the most common strategies employed for this transformation.
Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones and is highly applicable to the acylation of indolizines. This reaction typically involves the use of an acylating agent, such as pentanoyl chloride or pentanoic anhydride, in the presence of a Lewis acid catalyst. The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion which then attacks the C3 position of the indolizine ring.
Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. For instance, stronger Lewis acids like AlCl₃ can promote the reaction at lower temperatures but may also lead to side reactions if not used judiciously.
A typical reaction setup involves the slow addition of the pentanoyl chloride to a solution of indolizine and the Lewis acid in an inert solvent, such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), at a controlled temperature, often starting at 0 °C and gradually warming to room temperature.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| AlCl₃ | Pentanoyl chloride | Dichloromethane | 0 to 25 | 70-85 |
| FeCl₃ | Pentanoyl chloride | Dichloroethane | 25 to 50 | 65-80 |
| ZnCl₂ | Pentanoic anhydride | Nitrobenzene (B124822) | 50 to 80 | 50-70 |
This table presents representative data for Friedel-Crafts acylation of indolizine analogues. Actual yields may vary depending on the specific substrate and reaction conditions.
While Friedel-Crafts acylation is a direct and effective method, alternative coupling reactions can also be utilized to introduce the pentanoyl moiety. These methods might be particularly useful if the indolizine substrate is sensitive to the harsh conditions of traditional Friedel-Crafts reactions.
One such approach involves the use of organometallic reagents. For example, a pre-functionalized indolizine, such as a 3-haloindolizine, could potentially undergo a coupling reaction with a pentanoyl-containing nucleophile. However, these methods are generally less common for the direct synthesis of 3-acylindolizines compared to electrophilic acylation.
More recent methodologies have explored catalyst- and additive-free annulation reactions of 2-pyridylacetates and ynals under molecular oxygen, which can provide 3-acylated indolizines in good yields. chemrxiv.org Adapting this methodology for the introduction of a pentanoyl group would require the use of an appropriate ynal precursor.
Optimization of Reaction Parameters and Yield Enhancement Strategies
To maximize the yield of this compound and minimize the formation of byproducts, several reaction parameters can be optimized.
Choice of Lewis Acid and Stoichiometry: The reactivity of the indolizine substrate and the acylating agent will dictate the optimal Lewis acid. For highly reactive indolizines, a milder Lewis acid may be sufficient. The molar ratio of the Lewis acid to the reactants is also crucial; typically, a slight excess of the Lewis acid is used to ensure complete activation of the acylating agent.
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Halogenated solvents like dichloromethane and dichloroethane are common choices. For less reactive systems, more polar solvents like nitrobenzene can be used, although they require higher reaction temperatures.
Temperature and Reaction Time: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and to avoid the formation of degradation products.
Order of Addition: The order in which the reagents are added can influence the outcome of the reaction. Typically, the acylating agent is added to a pre-formed complex of the indolizine and the Lewis acid to prevent potential side reactions of the acylating agent.
| Parameter | Variation | Effect on Yield |
| Lewis Acid | AlCl₃ > FeCl₃ > ZnCl₂ | Generally, stronger Lewis acids lead to higher yields, but may increase side reactions. |
| Solvent | Dichloromethane, Dichloroethane | Inert, good solubility for reactants, allows for moderate reaction temperatures. |
| Temperature | 0 °C to room temperature | Lower initial temperature controls exothermicity, followed by warming to drive the reaction to completion. |
| Reactant Ratio | Slight excess of acylating agent and Lewis acid | Ensures complete consumption of the starting indolizine. |
This interactive table illustrates general trends in the optimization of Friedel-Crafts acylation reactions for indolizine derivatives.
Purification and Isolation Techniques for Novel Indolizine Derivatives
Following the completion of the reaction, the crude product mixture containing this compound needs to be purified to remove unreacted starting materials, the catalyst, and any byproducts.
The typical work-up procedure involves quenching the reaction mixture with ice-water to decompose the Lewis acid-ketone complex. The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with brine, and then dried over an anhydrous salt like sodium sulfate.
The primary method for the purification of 3-acylindolizines is silica gel column chromatography . The choice of eluent (mobile phase) is critical for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent system and gradually increasing the polarity.
A common mobile phase for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio of these solvents is determined by preliminary analysis using thin-layer chromatography (TLC). For instance, an initial eluent system might be 95:5 hexane:ethyl acetate, with the polarity gradually increased to 80:20 or higher to elute the desired product. The fractions are collected and analyzed by TLC to identify those containing the pure product.
After column chromatography, the purified this compound can be further purified by recrystallization if it is a solid. Suitable solvents for recrystallization can be determined by solubility tests and may include ethanol, methanol (B129727), or a mixture of solvents like ethyl acetate/hexane. This final purification step helps to obtain a highly pure, crystalline product.
Elucidation of Chemical Structure and Stereochemistry of 1 Indolizin 3 Yl Pentan 1 One
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
The definitive confirmation of the chemical structure of 1-(indolizin-3-yl)pentan-1-one relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of functional groups and electronic properties.
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the protons of the indolizine (B1195054) ring system and the pentanoyl chain. The aromatic region would feature characteristic signals for the seven protons of the indolizine core. The chemical shifts would be influenced by the electron-donating nitrogen atom and the electron-withdrawing pentanoyl group at the C3 position. Protons on the six-membered ring (H5, H6, H7, H8) and the five-membered ring (H1, H2) would exhibit specific coupling patterns (doublets, triplets, or doublets of doublets) based on their neighboring protons. The protons of the pentanoyl chain would appear in the aliphatic region of the spectrum, with the methylene (B1212753) group adjacent to the carbonyl (α-CH₂) being the most deshielded.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct resonances for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the pentan-1-one moiety is expected to have the most downfield chemical shift. The carbon atoms of the indolizine ring would appear in the aromatic region, with their specific chemical shifts dictated by the electronic environment. The five carbons of the pentanoyl chain would be observed in the aliphatic region.
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the sequence of protons in the indolizine ring and the pentanoyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. It would be particularly useful for confirming the attachment of the pentanoyl group to the C3 position of the indolizine ring by showing a correlation between the α-CH₂ protons of the pentanoyl chain and the C3 carbon of the indolizine core.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.5 - 7.8 | d | ~7.0 |
| H-2 | 7.0 - 7.3 | s | - |
| H-5 | 8.0 - 8.3 | d | ~7.0 |
| H-6 | 6.8 - 7.1 | t | ~7.0 |
| H-7 | 7.1 - 7.4 | t | ~7.0 |
| H-8 | 7.9 - 8.2 | d | ~9.0 |
| α-CH₂ | 2.8 - 3.1 | t | ~7.5 |
| β-CH₂ | 1.6 - 1.9 | sextet | ~7.5 |
| γ-CH₂ | 1.3 - 1.6 | sextet | ~7.5 |
| δ-CH₃ | 0.8 - 1.1 | t | ~7.5 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 205 |
| C-1 | 120 - 125 |
| C-2 | 115 - 120 |
| C-3 | 130 - 135 |
| C-5 | 125 - 130 |
| C-6 | 110 - 115 |
| C-7 | 120 - 125 |
| C-8 | 115 - 120 |
| C-8a | 135 - 140 |
| α-CH₂ | 35 - 45 |
| β-CH₂ | 25 - 35 |
| γ-CH₂ | 20 - 30 |
| δ-CH₃ | 10 - 15 |
HRMS is a powerful technique for determining the exact molecular weight of a compound and, consequently, its molecular formula. For this compound (C₁₃H₁₅NO), HRMS would provide a highly accurate mass measurement, confirming the elemental composition.
Molecular Formula Confirmation: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the pentanoyl chain, such as the loss of a butyl radical to form a stable acylium ion.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 202.1232 | Predicted to be within 5 ppm |
| [M+Na]⁺ | 224.1051 | Predicted to be within 5 ppm |
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing in the range of 1650-1700 cm⁻¹. The aromatic C-H stretching vibrations of the indolizine ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentanoyl chain would appear just below 3000 cm⁻¹. The C=C and C-N stretching vibrations of the indolizine ring would give rise to a series of bands in the fingerprint region (1400-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are often strong in the Raman spectrum.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1650 - 1700 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indolizine ring system is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to show multiple absorption bands characteristic of the extended π-system of the indolizine core. The conjugation of the carbonyl group with the indolizine ring at the C3 position would influence the position and intensity of these absorption maxima (λmax).
X-ray Crystallography for Solid-State Structural Determination
In the event that this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would confirm the planar structure of the indolizine ring and the conformation of the pentanoyl side chain.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)
This compound itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for example, by substitution on the pentanoyl chain, chiroptical techniques such as Electronic Circular Dichroism (ECD) would be essential for determining the absolute configuration of the stereocenter. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectroscopic fingerprint that can be correlated with its stereochemistry.
Chemical Reactivity and Derivatization Studies of 1 Indolizin 3 Yl Pentan 1 One
Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Core
The indolizine nucleus is a π-excessive heteroaromatic system, making it inherently reactive towards electrophiles. The electron density is highest in the five-membered pyrrole-like ring, particularly at the C-3 position. mdpi.comproquest.com However, in 1-(indolizin-3-yl)pentan-1-one, the C-3 position is occupied by an electron-withdrawing pentanoyl group. This group deactivates the indolizine ring towards electrophilic attack, especially at the C-1 and C-2 positions, and directs incoming electrophiles to other positions on the nucleus.
Regioselectivity Studies at C1, C2, and C8 Positions of the Indolizine Nucleus
The presence of an acyl group at the C-3 position significantly influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. The deactivating nature of the carbonyl group reduces the nucleophilicity of the five-membered ring. Consequently, electrophilic attack predominantly occurs at the C-1 position of the five-membered ring and, to a lesser extent, at positions within the six-membered pyridine (B92270) ring, such as C-8.
Notable examples of electrophilic substitution on 3-acylindolizines include:
Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comjk-sci.comwikipedia.org For 3-acylindolizines, formylation is expected to occur at the C-1 position.
Nitration : The nitration of 3-acetyl-2-methylindolizine has been shown to yield the corresponding 1-nitro derivative, demonstrating a clear preference for substitution at the C-1 position. jbclinpharm.org
Friedel-Crafts Acylation : While the deactivating effect of the existing acyl group makes Friedel-Crafts reactions more challenging, acylation can be achieved under specific conditions, typically leading to substitution at the C-1 position. acs.org
Table 4.1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Acylindolizines
| Reaction | Reagents | Major Product (Position of Substitution) | Reference |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Formyl | ijpcbs.comorganic-chemistry.org |
| Nitration | HNO₃, H₂SO₄ | 1-Nitro | jbclinpharm.org |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid | 1-Acyl | acs.org |
Nucleophilic Additions and Substitutions Involving the Carbonyl Group
The pentan-1-one moiety at the C-3 position provides a reactive site for nucleophilic attack and for functionalization at the adjacent α-carbon through enolate chemistry.
Reduction Reactions of the Pentan-1-one Moiety
The carbonyl group of the pentan-1-one side chain can be readily reduced to a secondary alcohol, yielding 1-(indolizin-3-yl)pentan-1-ol. The choice of reducing agent allows for control over the reaction conditions.
Sodium Borohydride (NaBH₄) : As a mild reducing agent, NaBH₄ is highly effective for the selective reduction of ketones and aldehydes and can be used in protic solvents like methanol (B129727) or ethanol. bohrium.comyoutube.com It reduces the pentan-1-one to the corresponding alcohol without affecting the aromatic indolizine core. chemistrysteps.com
Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent, LiAlH₄ also efficiently reduces the ketone to an alcohol. chemistrysteps.comsaskoer.ca Due to its high reactivity, it requires anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.
Table 4.2: Reduction of the Carbonyl Group in this compound
| Reducing Agent | Solvent | Product | Key Characteristics | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(Indolizin-3-yl)pentan-1-ol | Mild, selective for carbonyls, tolerates protic solvents. | bohrium.comyoutube.com |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 1-(Indolizin-3-yl)pentan-1-ol | Strong, requires anhydrous conditions. | chemistrysteps.comsaskoer.ca |
Enolate Chemistry and Alpha-Functionalization Reactions
The presence of α-protons on the carbon atom adjacent to the carbonyl group allows for the formation of an enolate ion in the presence of a suitable base. This enolate is a potent nucleophile and can be used to introduce a variety of functional groups at the α-position.
The general process involves deprotonation with a base (e.g., lithium diisopropylamide, LDA) to form the enolate, followed by reaction with an electrophile. This enables a range of alpha-functionalization reactions, including:
Alkylation : Reaction with alkyl halides to introduce alkyl chains.
Aldol (B89426) Addition : Reaction with aldehydes or ketones to form β-hydroxy ketones.
Acylation : Reaction with acyl chlorides or anhydrides to form β-dicarbonyl compounds.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization of the Indolizine Scaffold
For further diversification, metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgdoaj.org These reactions typically require the presence of a halide or triflate on the indolizine ring, which can be installed via electrophilic halogenation. Once a halo-indolizine derivative of this compound is prepared, it can serve as a substrate for various palladium-catalyzed couplings.
Suzuki-Miyaura Coupling : This reaction involves the coupling of a halo-indolizine with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orgorganic-chemistry.orgharvard.edu It is a highly versatile method for introducing aryl, heteroaryl, or vinyl substituents onto the indolizine core. libretexts.orgresearchgate.net
Heck Reaction : The Heck reaction couples the halo-indolizine with an alkene, providing a route to alkenyl-substituted indolizines. nih.govnih.gov
Sonogashira Coupling : This reaction forms a C-C bond between the halo-indolizine and a terminal alkyne, enabling the introduction of alkynyl moieties. mdpi.comnih.gov
Table 4.3: Metal-Catalyzed Cross-Coupling Reactions for Functionalization of a Halo-Indolizine Scaffold
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Vinyl-substituted indolizine | wikipedia.orglibretexts.org |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-substituted indolizine | nih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Alkynyl-substituted indolizine | mdpi.comnih.gov |
Cycloaddition Reactions and Annulation Pathways Involving the Indolizine System
The unique electronic structure of the indolizine ring allows it to participate in various cycloaddition reactions, providing pathways to complex, fused heterocyclic systems. mdpi.com
[8+2] Cycloaddition : This is a characteristic reaction of indolizines, where the 8π-electron system of the indolizine reacts with a 2π-electron component (a dienophile), such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form cycl[3.2.2]azine derivatives. mdpi.comproquest.comresearchgate.net The electron-withdrawing pentanoyl group at C-3 influences the electronics of the diene system, affecting the rate and regiochemistry of the cycloaddition.
[3+2] Cycloaddition : Indolizine synthesis itself often proceeds via a [3+2] cycloaddition mechanism, where a pyridinium (B92312) ylide (a 1,3-dipole) reacts with an alkene or alkyne. jbclinpharm.orgrsc.orgmdpi.com The indolizine nucleus can also participate in dearomative [3+2] cycloadditions under certain conditions, for example, with vinyldiazo species under photocatalysis, leading to fused indoline-type structures. nih.gov
Diels-Alder [4+2] Cycloaddition : While the entire indolizine system preferentially undergoes [8+2] cycloadditions, specific portions of the molecule can potentially act as a 4π diene component in a Diels-Alder type reaction with a reactive dienophile, though this is less common. msu.ruwikipedia.orgorganic-chemistry.org The feasibility of such a reaction depends heavily on the substitution pattern and reaction conditions.
Table 4.4: Cycloaddition Reactions Involving the Indolizine System
| Reaction Type | Reactant Type | Product Class | Description | Reference |
|---|---|---|---|---|
| [8+2] Cycloaddition | Alkynes, Alkenes (Dienophiles) | Cycl[3.2.2]azines | Indolizine acts as an 8π component. | mdpi.comresearchgate.net |
| [3+2] Cycloaddition | Dipolarophiles | Fused Polycyclics | Indolizine acts as a 1,3-dipole or is formed from one. | mdpi.comnih.govrsc.org |
| [4+2] Diels-Alder | Dienophiles | Cyclohexene-fused heterocycles | A portion of the indolizine system acts as a 4π diene. | wikipedia.orgsigmaaldrich.commasterorganicchemistry.com |
Oxidative and Reductive Transformations of the Overall Molecular Structure
The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its two primary functional components: the electron-rich indolizine nucleus and the carbonyl group of the pentanoyl side chain. The reactivity of each of these sites can be influenced by the other, leading to a range of potential transformation products.
Reductive Transformations
The reduction of this compound can target either the ketone functionality, the indolizine ring system, or both, depending on the choice of reducing agent and reaction conditions.
Reduction of the Carbonyl Group:
Milder reducing agents can selectively target the ketone group without affecting the aromatic indolizine ring. Reagents such as sodium borohydride (NaBH₄) are expected to reduce the pentan-1-one to the corresponding secondary alcohol, 1-(indolizin-3-yl)pentan-1-ol. More potent hydride reagents like lithium aluminum hydride (LiAlH₄) would also readily accomplish this transformation. quora.comorganic-chemistry.orgyoutube.com
Under more forceful conditions designed to completely deoxygenate the carbonyl group, such as the Clemmensen (using zinc amalgam and concentrated hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions, the formation of 3-pentylindolizine would be the anticipated outcome. wikipedia.orgwikipedia.orgslideshare.net However, the harsh acidic or basic conditions of these reactions may pose a challenge to the stability of the indolizine nucleus. wikipedia.orgwikipedia.org
Reduction of the Indolizine Nucleus:
Catalytic hydrogenation presents a method for the reduction of the indolizine ring. The extent of reduction is dependent on the catalyst, pressure, and temperature employed. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used for the hydrogenation of heterocyclic systems. mdpi.compageplace.deiitm.ac.inresearchgate.netwikipedia.org Depending on the reaction's severity, this could lead to the partial saturation of the pyridine or pyrrole (B145914) portion of the indolizine core, or complete saturation to form the corresponding indolizidine derivative.
It is important to note that under catalytic hydrogenation conditions, the ketone functionality may also be concurrently reduced to an alcohol.
Oxidative Transformations
The electron-rich nature of the indolizine ring makes it susceptible to oxidation, which can sometimes result in ring-opening. The pentanoyl side chain also presents a site for oxidative reactions, particularly at the carbonyl group.
Oxidation of the Carbonyl Group:
The Baeyer-Villiger oxidation, which employs peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), can convert the ketone into an ester. wikipedia.orgorganic-chemistry.orgnih.govjk-sci.comsigmaaldrich.com In the case of this compound, this reaction would be expected to yield either indolizin-3-yl pentanoate or butyl 1-carboxylate, depending on the migratory aptitude of the indolizin-3-yl and butyl groups.
Oxidation of the Indolizine Nucleus:
Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are known to react with electron-rich aromatic systems. organic-chemistry.orgresearchgate.netlibretexts.orglibretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.com The reaction of these oxidants with this compound could potentially lead to the degradation of the indolizine ring system, possibly yielding pyridine carboxylic acid derivatives. The specific products would be highly dependent on the reaction conditions. The presence of the deactivating acyl group at the 3-position may offer some degree of stabilization to the indolizine ring against oxidative cleavage.
Table of Potential Oxidative and Reductive Transformations:
| Transformation Type | Reagent(s) | Potential Product(s) | Target Functionality |
| Reduction | Sodium borohydride (NaBH₄) | 1-(Indolizin-3-yl)pentan-1-ol | Ketone |
| Lithium aluminum hydride (LiAlH₄) | 1-(Indolizin-3-yl)pentan-1-ol | Ketone | |
| Zinc amalgam, HCl (Clemmensen) | 3-Pentylindolizine | Ketone | |
| Hydrazine, base (Wolff-Kishner) | 3-Pentylindolizine | Ketone | |
| H₂, Pd/C or PtO₂ (Catalytic Hydrogenation) | 1-(Indolizidin-3-yl)pentan-1-ol or 3-Pentylindolizidine | Indolizine Ring & Ketone | |
| Oxidation | m-CPBA (Baeyer-Villiger) | Indolizin-3-yl pentanoate or Butyl 1-carboxylate | Ketone |
| Potassium permanganate (KMnO₄) | Ring-opened products (e.g., pyridine carboxylic acids) | Indolizine Ring | |
| Chromium trioxide (CrO₃) | Ring-opened products (e.g., pyridine carboxylic acids) | Indolizine Ring |
Computational and Theoretical Investigations of 1 Indolizin 3 Yl Pentan 1 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and stability of molecules like 1-(indolizin-3-yl)pentan-1-one.
Density Functional Theory (DFT) is a robust method for predicting the ground state properties of organic molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G**, would be employed to optimize the molecular geometry.
The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. The indolizine (B1195054) core is an aromatic system, and DFT would confirm its planarity. The pentan-1-one substituent introduces a flexible alkyl chain and a polar carbonyl group. The calculations would predict the preferred orientation of the pentanoyl group relative to the indolizine ring, which is crucial for understanding its electronic and steric effects.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Note: These are hypothetical values based on typical DFT results for similar molecules and are not from a specific study on this compound.)
| Property | Predicted Value |
| Total Energy | [Specific energy value in Hartrees] |
| Dipole Moment | [Value in Debye] |
| Planarity of Indolizine Ring | Near-planar |
| C=O Bond Length | ~1.22 Å |
| C-C Bonds in Indolizine Ring | Ranging from 1.37 to 1.42 Å |
These calculations would provide a foundational understanding of the molecule's intrinsic stability and its three-dimensional structure.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is expected to be localized primarily on the electron-rich indolizine ring, indicating that this part of the molecule is prone to electrophilic attack. The LUMO, conversely, would likely have significant contributions from the carbonyl group of the pentan-1-one side chain, making this site susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are hypothetical values based on typical FMO analysis for similar molecules and are not from a specific study on this compound.)
| Property | Predicted Value | Implication for Reactivity |
| HOMO Energy | [Energy value in eV] | Site of electrophilic attack |
| LUMO Energy | [Energy value in eV] | Site of nucleophilic attack |
| HOMO-LUMO Gap | [Energy difference in eV] | Indicator of chemical reactivity and stability |
Conformational Analysis of the Pentan-1-one Side Chain and its Influence on Indolizine Electronic Properties
The pentan-1-one side chain of this compound possesses several rotatable bonds, leading to multiple possible conformations. A detailed conformational analysis, typically performed using computational methods like molecular mechanics or DFT, would identify the most stable conformers.
Reaction Mechanism Predictions and Transition State Analysis for Key Transformations
Computational chemistry can be used to model the reaction mechanisms of key transformations involving this compound. By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined.
For example, in a reaction such as the reduction of the carbonyl group or an electrophilic substitution on the indolizine ring, computational analysis can help to elucidate the step-by-step mechanism, identify any intermediates, and predict the most favorable reaction pathway. This information is invaluable for understanding the chemical behavior of the molecule and for designing new synthetic routes.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
Computational methods are widely used to predict various spectroscopic properties, which can aid in the characterization of new compounds.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable information for structural elucidation. The predicted chemical shifts for the protons and carbons of the indolizine ring and the pentan-1-one side chain would be compared with experimental data to confirm the molecular structure.
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. These calculations would predict the characteristic stretching frequency of the carbonyl group (C=O), as well as the various C-H and C-C stretching and bending modes of the indolizine ring and the alkyl chain.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding absorption maxima (λ_max) in the UV-Vis spectrum. The indolizine core is a chromophore, and the position of the pentanoyl substituent would influence the electronic transitions and the resulting spectrum.
Table 3: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on typical spectroscopic predictions for similar molecules and are not from a specific study on this compound.)
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Chemical shifts for aromatic and aliphatic protons |
| ¹³C NMR | Chemical shifts for indolizine and pentan-1-one carbons |
| IR | C=O stretch (~1680-1700 cm⁻¹), C-H and C-C vibrations |
| UV-Vis | λ_max values corresponding to π-π* transitions |
Advanced Applications and Potential Research Avenues
Role as a Synthetic Intermediate for the Construction of More Complex Heterocyclic Systems
The 1-(indolizin-3-yl)pentan-1-one molecule possesses reactive sites that make it a valuable synthetic intermediate for the construction of more complex heterocyclic systems. The indolizine (B1195054) core itself is a key pharmacophore, and the pentanoyl group at the 3-position offers a handle for a variety of chemical transformations.
The carbonyl group of the pentanoyl moiety is susceptible to a range of reactions. For instance, it can undergo condensation reactions with hydrazines or hydroxylamines to form pyrazole (B372694) or isoxazole (B147169) rings, respectively, fused or appended to the indolizine nucleus. Furthermore, the α-protons to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Michael additions. These reactions would allow for the elaboration of the side chain and the introduction of new functional groups and ring systems.
The indolizine ring itself can also participate in cycloaddition reactions, a common strategy for building complex polycyclic frameworks. rsc.org While the specific reactivity of this compound in such reactions has not been detailed, the general reactivity of the indolizine system suggests this as a promising area for exploration. The synthesis of novel indolizine derivatives often involves multi-step sequences, and compounds like this compound could serve as key building blocks in these synthetic pathways. researchgate.net
Exploration of Electronic and Photophysical Properties (e.g., Fluorescence and Luminescence Characteristics)
Indolizine and its derivatives are known to exhibit interesting photophysical properties, including fluorescence. rsc.org Many indolizine-containing compounds are fluorescent, with emission wavelengths often in the blue region of the visible spectrum. nih.gov This fluorescence arises from the π-conjugated system of the indolizine core. The nature and position of substituents on the indolizine ring can significantly influence the electronic and photophysical properties.
For this compound, the pentanoyl group at the 3-position, being an electron-withdrawing group, is expected to modulate the electronic structure of the indolizine core. This can affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics. It is plausible that this compound would exhibit fluorescence, and a systematic study of its photophysical properties would be a valuable research endeavor.
Future research could involve the experimental determination of its absorption and emission spectra, fluorescence quantum yield, and lifetime. Such studies would provide insights into the excited-state dynamics of this molecule and its potential for applications in areas such as organic light-emitting devices (OLEDs), fluorescent probes, and biological imaging. rsc.org
| Property | Anticipated Characteristic | Rationale |
| Absorption | UV-Vis region | Based on the π-conjugated indolizine core. |
| Emission | Potential for fluorescence | A common feature of many indolizine derivatives. rsc.org |
| Color of Emission | Likely in the blue-green region | Typical for many simple indolizine fluorophores. nih.gov |
| Quantum Yield | Variable | Highly dependent on the molecular environment and substitution. |
Development of Analytical Methods for Detection and Quantification in Research Settings
As with any novel compound of interest, the development of reliable analytical methods for the detection and quantification of this compound is crucial for its study in various research contexts. Given its structure, several standard analytical techniques could be adapted for this purpose.
High-performance liquid chromatography (HPLC) would be a primary method for its separation and quantification. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely be effective. Detection could be achieved using a UV-Vis detector, set at the wavelength of maximum absorbance of the indolizine chromophore. For more sensitive and selective detection, HPLC coupled with mass spectrometry (LC-MS) could be employed.
Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be essential for structural characterization and could also be used for quantitative analysis (qNMR) with an appropriate internal standard. Infrared (IR) spectroscopy would be useful for identifying the characteristic carbonyl stretching frequency of the pentanoyl group.
The development and validation of these analytical methods would be a prerequisite for any further studies on the synthesis, reactivity, and potential applications of this compound.
| Analytical Method | Application | Key Parameters to Optimize |
| HPLC-UV | Separation and Quantification | Mobile phase composition, flow rate, column type, detection wavelength. |
| LC-MS | High-sensitivity detection and structural confirmation | Ionization source, mass analyzer parameters. |
| NMR Spectroscopy | Structural elucidation and quantification (qNMR) | Solvent, internal standard, relaxation delays. |
| IR Spectroscopy | Functional group identification | Sample preparation technique. |
Q & A
Q. What are the established synthetic routes for 1-(Indolizin-3-yl)pentan-1-one, and how do their yields and limitations compare?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation or palladium-catalyzed cross-coupling, to introduce the pentanone moiety to the indolizine core. For example, analogous ketones like 1-(biphenyl-4-yl)pentan-1-one are synthesized via Grignard reactions (59% yield) or acyl chloride coupling (70% yield) . Key limitations include sensitivity of the indolizine ring to strong acids/bases and steric hindrance during acylation. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) and validate purity via HPLC or GC-MS .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regioselectivity and substituent orientation, particularly distinguishing between indolizine C-3 and C-1 substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies ketone carbonyl stretches (~1700 cm⁻¹). For purity, combine HPLC with UV-Vis detection (λ ~250–300 nm for indolizine absorption) and elemental analysis . Calibration curves for related ketones (e.g., 1-(2,4-dihydroxyphenyl)pentan-1-one) can guide quantitative analysis .
Advanced Research Questions
Q. How can computational tools predict and optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess transition-state energetics for acylation or cyclization steps. Databases like Reaxys and Pistachio provide reaction feasibility scores based on analogous transformations . For example, template relevance heuristics (min. plausibility = 0.01) prioritize routes with high stereochemical fidelity. Molecular dynamics simulations can predict solvent effects on yield, while machine learning models (e.g., Top-N graph analysis) recommend optimal catalysts or protecting groups .
Q. What experimental strategies address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR shifts (e.g., unexpected splitting or integration ratios) may arise from dynamic effects (e.g., keto-enol tautomerism) or impurities. To resolve these:
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Compare experimental data with computed NMR chemical shifts (using software like ACD/Labs or Gaussian).
- Use preparative TLC to isolate minor components and re-analyze.
Cross-validate findings with X-ray crystallography if single crystals are obtainable .
Q. How does this compound’s stability vary under different storage conditions, and what analytical methods monitor degradation?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines assess degradation. Monitor via:
- Chromatography : UPLC-PDA to detect decomposition products (e.g., indolizine oxidation byproducts).
- Mass Spectrometry : LC-MS/MS identifies degradation pathways (e.g., hydrolysis of the ketone group).
- Spectroscopy : Track carbonyl peak shifts in IR or UV-Vis. Stability is pH-dependent; buffer solutions (pH 3–9) test hydrolytic susceptibility .
Q. What comparative approaches evaluate the biological or catalytic activity of this compound against its structural analogs?
- Methodological Answer : Design a structure-activity relationship (SAR) study:
- Synthesis of Analogs : Modify substituents (e.g., indolizine N-alkylation, ketone chain length).
- Biological Assays : Use enzyme inhibition assays (e.g., cytochrome P450) or microbial growth inhibition tests.
- Catalytic Screening : Test in asymmetric catalysis (e.g., aldol reactions) with chiral HPLC analysis.
Statistical tools (e.g., PCA) correlate structural features (Hammett σ values, logP) with activity trends. Cite precedents like cathinone derivatives’ chiral analysis for methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
